molecular formula C13H21NO B11897040 1-Ethyl-4-ethynyldecahydro-4-quinolinol CAS No. 62233-42-5

1-Ethyl-4-ethynyldecahydro-4-quinolinol

Cat. No.: B11897040
CAS No.: 62233-42-5
M. Wt: 207.31 g/mol
InChI Key: VKVXQXCILDLDKN-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynyldecahydroquinolin-4-ol is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a decahydroquinoline core with an ethyl group at the first position and an ethynyl group at the fourth position, along with a hydroxyl group at the fourth position. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-ethynyldecahydroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives followed by the introduction of ethyl and ethynyl groups. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and copper(I) iodide (CuI) for the ethynylation step. The hydroxyl group can be introduced through hydrolysis reactions under acidic or basic conditions .

Industrial Production Methods: Industrial production of 1-ethyl-4-ethynyldecahydroquinolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-4-ethynyldecahydroquinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-ethynyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its potency and selectivity .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol is unique due to the presence of both ethyl and ethynyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

62233-42-5

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C13H21NO/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13/h1,11-12,15H,4-10H2,2H3

InChI Key

VKVXQXCILDLDKN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C2C1CCCC2)(C#C)O

Origin of Product

United States

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